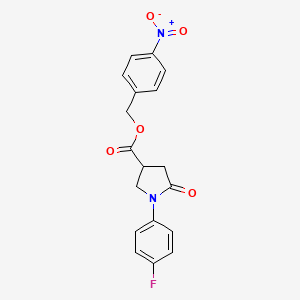![molecular formula C19H16N2O3S B5158770 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5158770.png)
4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid, also known as TAPI-1, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TAPI-1 is a protease inhibitor that has been shown to inhibit the activity of several key enzymes involved in the process of inflammation and cancer progression.
科学的研究の応用
4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has been shown to have potential applications in several areas of scientific research, including cancer biology, immunology, and inflammation. This compound has been shown to inhibit the activity of several key enzymes involved in cancer progression, including matrix metalloproteinases (MMPs) and ADAM (a disintegrin and metalloproteinase) proteins. This compound has also been shown to inhibit the release of cytokines, such as TNF-alpha, from activated immune cells, which may have implications for the treatment of inflammatory diseases.
作用機序
4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid acts as a protease inhibitor by binding to the active site of MMPs and ADAM proteins, preventing the cleavage of extracellular matrix components and cell surface receptors. This compound also inhibits the activation of pro-inflammatory cytokines, such as TNF-alpha, by preventing the processing of their precursor forms. The mechanism of action of this compound has been extensively studied in vitro and in vivo.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell invasion and metastasis, the inhibition of angiogenesis, and the suppression of inflammation. This compound has also been shown to inhibit the activation of immune cells, such as T cells and macrophages, which may have implications for the treatment of autoimmune diseases.
実験室実験の利点と制限
4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid has several advantages for use in lab experiments, including its high potency and specificity for MMPs and ADAM proteins, its stability in aqueous solutions, and its low toxicity. However, this compound also has some limitations, including its relatively high cost and the need for careful optimization of experimental conditions to achieve optimal results.
将来の方向性
There are several potential future directions for research on 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid, including the development of more potent and specific inhibitors of MMPs and ADAM proteins, the investigation of the effects of this compound on other proteases and signaling pathways, and the evaluation of this compound in animal models of cancer and inflammatory diseases. Additionally, the development of this compound analogs with improved pharmacokinetic properties may lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
In conclusion, this compound is a promising chemical compound that has potential applications in several areas of scientific research. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several potential future directions for research on this compound. Further research on this compound may lead to the development of new therapeutic agents for the treatment of cancer and inflammatory diseases.
合成法
The synthesis of 4-({[(4-methyl-2-quinolinyl)thio]acetyl}amino)benzoic acid involves several steps, including the reaction of 4-methyl-2-quinoline thiol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification by column chromatography. The synthesis of this compound has been described in detail in several research articles.
特性
IUPAC Name |
4-[[2-(4-methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12-10-18(21-16-5-3-2-4-15(12)16)25-11-17(22)20-14-8-6-13(7-9-14)19(23)24/h2-10H,11H2,1H3,(H,20,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWLCEADQZCILH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

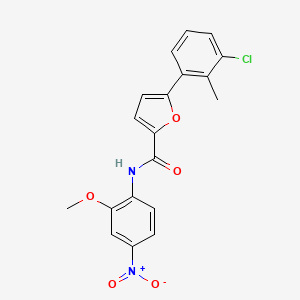
![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)
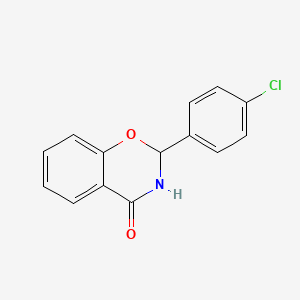
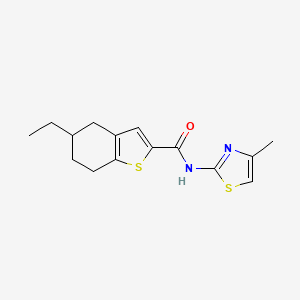
![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
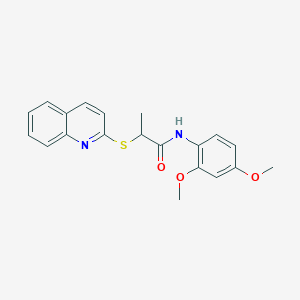
![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)
![(3S*,4S*)-1-[2-(2-furyl)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-pyrrolidinol](/img/structure/B5158762.png)
![4-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}morpholine](/img/structure/B5158783.png)
